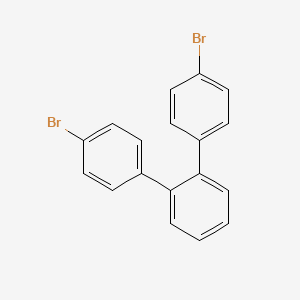

1,2-Bis(4-bromophenyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Bis(4-bromophenyl)benzene is an organic compound with the chemical formula C16H12Br2. It is a solid, usually appearing as white crystals . This compound is primarily used in organic synthesis reactions, serving as a reagent, catalyst, and intermediate . It is commonly used in the synthesis of other organic compounds, particularly those containing phenyl and bromine groups .

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of various reagents and catalysts . The process often involves the use of Bruker AVANCE 400 (400 MHz), Varian 1000 FT-IR, EA 3000 CHNS, and Büchi SMP-20 instruments to measure NMR spectra, infrared spectra, elemental analysis, and melting point, respectively .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques, including NMR spectroscopy, infrared spectroscopy, and X-ray absorption spectroscopy . These techniques provide detailed information about the molecule’s structure, including its atomic arrangement and bonding .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can act as a PdCl2 ligand or as one of the reactants of the Suzuki coupling reaction, depending on the stoichiometric conditions, temperature, and reaction time . This dual functional behavior was confirmed in the catalytic reactions which were monitored using synchronous fluorescence spectroscopy .

Physical And Chemical Properties Analysis

This compound is a solid compound, usually appearing as white crystals . More detailed physical and chemical properties, such as its melting point, boiling point, and solubility, would require further experimental analysis or reliable database references.

Scientific Research Applications

Synthesis and Functionalization

1,2-Bis(4-bromophenyl)benzene serves as a key starting material for synthesizing various functionalized benzene derivatives. For example, it has been used in the efficient synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, which are pivotal for preparing benzyne precursors, Lewis acid catalysts, and luminophores (Reus et al., 2012). These derivatives have found applications in Suzuki coupling reactions, Stille coupling reactions, and as components in the development of new materials with specific electronic properties.

Materials Science and Polymer Chemistry

In the realm of materials science, this compound is instrumental in the creation of novel polymers and copolymers with specific functions. The synthesis of comb-like polyphenylenes via Suzuki coupling demonstrates its role in producing materials with high solubility and specific thermal properties, which are beneficial for various applications, including electronics and photonics (Cianga & Yagcı, 2002). Similarly, the development of poly(p-phenylene) graft copolymers showcases its utility in creating materials with alternating polytetrahydrofuran/polystyrene side chains, offering unique solubility and thermal characteristics (Cianga, Hepuzer, & Yagcı, 2002).

Electronic and Photoluminescent Properties

The compound's derivatives are explored for their electronic and photoluminescent properties, leading to applications in organic electronics and as potential components in organic light-emitting diodes (OLEDs). For instance, the study of intervalence transitions in mixed-valence monocations linked with vinylene and phenylene-vinylene bridges highlights the electronic coupling within these molecules, which is crucial for designing materials with specific optical and electronic functions (Barlow et al., 2005).

Mechanism of Action

Mode of Action

It’s known that brominated compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Pharmacokinetics

Once absorbed, these compounds can distribute throughout the body, often accumulating in fatty tissues due to their lipophilic nature . The metabolism of brominated compounds typically involves enzymatic reactions that convert them into more polar metabolites, which can then be excreted from the body.

Action Environment

The action, efficacy, and stability of 1,2-Bis(4-bromophenyl)benzene can be influenced by various environmental factors For example, the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets Additionally, factors such as temperature, pH, and the presence of light can affect the stability of the compound

properties

IUPAC Name |

1,2-bis(4-bromophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2/c19-15-9-5-13(6-10-15)17-3-1-2-4-18(17)14-7-11-16(20)12-8-14/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNMHWJZCGSVQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507785 |

Source

|

| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24253-43-8 |

Source

|

| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)

![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)